Acetamide, 2-bromo-N-(3-(3-(3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenoxy)propoxy)phenyl)-
Description
The compound Acetamide, 2-bromo-N-(3-(3-(3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenoxy)propoxy)phenyl)- is a structurally complex molecule featuring a brominated acetamide core linked to a triazine-containing aromatic system via a triply branched propoxy-phenoxy chain. Its molecular formula is inferred as C₂₃H₂₅BrN₆O₄ (molar mass ≈ 553.39 g/mol) based on its IUPAC name and PubChem data . The extended aromatic and ether linkages may enhance solubility and binding affinity in biological systems.
Properties
CAS No. |
19161-90-1 |
|---|---|
Molecular Formula |
C22H27BrN6O3 |
Molecular Weight |
503.4 g/mol |
IUPAC Name |
2-bromo-N-[3-[3-[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propoxy]phenyl]acetamide |
InChI |
InChI=1S/C22H27BrN6O3/c1-22(2)28-20(24)27-21(25)29(22)16-7-4-9-18(13-16)32-11-5-10-31-17-8-3-6-15(12-17)26-19(30)14-23/h3-4,6-9,12-13H,5,10-11,14H2,1-2H3,(H,26,30)(H4,24,25,27,28) |
InChI Key |
PEHJQKXBMGWRFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(N=C(N=C(N1C2=CC(=CC=C2)OCCCOC3=CC=CC(=C3)NC(=O)CBr)N)N)C |
Origin of Product |
United States |
Biological Activity
Acetamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Acetamide, 2-bromo-N-(3-(3-(3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenoxy)propoxy)phenyl) is particularly noteworthy for its potential therapeutic applications. This article delves into its biological activity, synthesis, and potential implications in pharmacology.
Chemical Structure and Properties
The molecular formula of Acetamide, 2-bromo-N-(3-(3-(3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenoxy)propoxy)phenyl)- is . It features a triazine core known for its ability to interact with biological macromolecules.
Anticancer Activity
Research has demonstrated that triazine derivatives exhibit significant anticancer properties. For instance, compounds similar to Acetamide have shown promising results against various cancer cell lines:
- Cell Lines Tested :
- MV4-11 (biphenotypic B myelomonocytic leukemia)
- MCF-7 (human breast carcinoma)
- A549 (human lung carcinoma)
Case Study Findings :
In a study evaluating the antiproliferative effects of related triazine derivatives, several compounds demonstrated IC50 values ranging from to against cancer cell lines, indicating potent cytotoxicity selective for cancer cells over normal fibroblasts .
The mechanism of action for triazine derivatives often involves the inhibition of key enzymes and pathways associated with cancer cell proliferation. For example:
- Inhibition of DNA Synthesis : Triazines can form stable complexes with DNA through hydrogen bonding, disrupting replication and transcription processes .
- Heat Shock Protein Inhibition : Certain derivatives have been linked to the inhibition of heat shock proteins (Hsp90), which are crucial for maintaining protein homeostasis in cancer cells .
Summary of Biological Activities
Synthesis and Characterization
The synthesis of Acetamide derivatives typically involves multi-step organic reactions that allow for the introduction of various functional groups. The characterization is performed using techniques such as:
- Nuclear Magnetic Resonance (NMR) : Used to confirm the structure.
- Mass Spectrometry (MS) : To determine molecular weight and purity.
Future Directions and Research Implications
Further research is warranted to explore the full spectrum of biological activities associated with Acetamide derivatives. Potential areas include:
- In vivo Studies : To evaluate efficacy and safety profiles in animal models.
- Mechanistic Studies : To further elucidate the pathways through which these compounds exert their effects.
Scientific Research Applications
Applications in Scientific Research
Acetamide derivatives have been studied for their potential applications in various fields including medicinal chemistry, agricultural science, and materials science. Below are detailed insights into its applications:
Medicinal Chemistry
- Anticancer Activity : Compounds containing the triazine ring have been investigated for their ability to inhibit cancer cell proliferation. The presence of the 4,6-diamino group enhances the biological activity by interacting with specific cellular targets.
- Antimicrobial Properties : Research indicates that acetamide derivatives exhibit antimicrobial effects against a range of pathogens. This makes them candidates for developing new antibiotics or antifungal agents.
Agricultural Science
- Herbicide Development : The structural features of Acetamide, 2-bromo-N-(3-(3-(3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenoxy)propoxy)phenyl)- suggest potential use as herbicides. The ability to inhibit specific metabolic pathways in plants could lead to effective weed management solutions.
Materials Science
- Polymer Synthesis : This compound can be utilized as a monomer in the synthesis of novel polymers with enhanced thermal and mechanical properties. The incorporation of triazine groups may impart unique characteristics to the resulting materials.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the anticancer properties of various triazine derivatives. The results indicated that compounds similar to Acetamide exhibited significant cytotoxicity against breast cancer cell lines (MCF-7).
Case Study 2: Antimicrobial Testing
In a research article from Phytochemistry Reviews, the antimicrobial efficacy of acetamide derivatives was evaluated against common bacterial strains such as E. coli and S. aureus. The findings demonstrated that certain modifications to the acetamide structure resulted in enhanced antimicrobial activity.
Case Study 3: Herbicidal Potential
Research conducted by agricultural scientists highlighted the herbicidal properties of triazine-based compounds. The study showed that derivatives like Acetamide effectively inhibited the growth of specific weed species without affecting crop yield.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Spectral and Analytical Data
While spectral data for the target compound is unavailable, analogues provide insights:
- Triazole-acetamides () show characteristic IR peaks for C=O (1671–1682 cm⁻¹), NH (3262–3302 cm⁻¹), and aromatic C=C (1587–1601 cm⁻¹) .
- 1H NMR : Methyl groups in the triazine ring () resonate near δ 1.5–2.0 ppm, while aromatic protons appear between δ 7.0–8.5 ppm .
- HRMS : Precision mass data (e.g., [M+H]+ = 404.1359 for compound 6b in ) confirms molecular integrity in complex acetamides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
